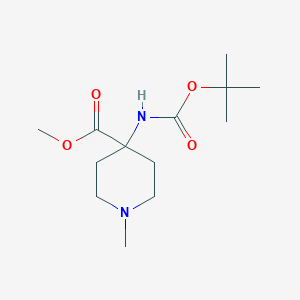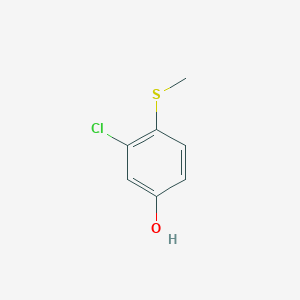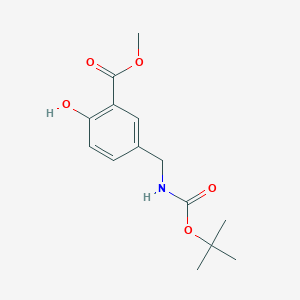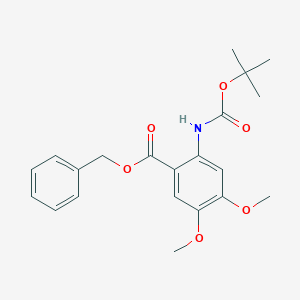
Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A specific synthesis method for a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, involves several preparation steps including the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate and deprotection and amino protection steps .Molecular Structure Analysis
The molecular structure of compounds with a Boc protecting group involves a carbamate group, which is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc protecting group can vary. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .Scientific Research Applications
Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate has been studied for its potential applications in a range of scientific and medical fields. It has been studied for its potential as an anti-inflammatory agent, as a modulator of cell growth and differentiation, as an inhibitor of HIV-1 replication, and as a potential therapeutic agent for cancer. It has also been studied for its potential as an antimalarial agent, as a potential treatment for Alzheimer's disease, and as a potential treatment for Parkinson's disease.
Mechanism of Action
Target of Action
It’s known that this compound is a boron reagent used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, a key step in SM coupling reactions . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound is involved in the biochemical pathway of the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis and drug discovery . The downstream effects of this pathway include the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of the compound are influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Advantages and Limitations for Lab Experiments
Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate has a range of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of different experiments. It is also relatively stable, making it suitable for long-term storage and use. However, it is also relatively expensive and can be toxic in high doses, making it unsuitable for certain experiments.
Future Directions
Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate has a range of potential future directions. These include further exploration of its potential as an anti-inflammatory agent, further exploration of its potential as a modulator of cell growth and differentiation, further exploration of its potential as an inhibitor of HIV-1 replication, further exploration of its potential as a therapeutic agent for cancer, further exploration of its potential as an antimalarial agent, further exploration of its potential as a treatment for Alzheimer's disease, and further exploration of its potential as a treatment for Parkinson's disease. Additionally, further research into the mechanism of action of this compound and its potential side effects could help to improve its efficacy and safety for use in laboratory experiments.
Synthesis Methods
Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate is synthesized using a three-step process. The first step involves the reaction of 1-methylpiperidine-4-carboxylic acid with t-butyl isocyanate in the presence of a base. This reaction results in the formation of the N-t-butoxycarbonylamino-methyl-4-piperidinecarboxylate. The second step involves the reaction of the N-t-butoxycarbonylamino-methyl-4-piperidinecarboxylate with methyl iodide in the presence of a base. This reaction results in the formation of the this compound. The third and final step involves the reaction of the this compound with sodium hydroxide in the presence of a base. This reaction results in the formation of the this compound.
Safety and Hazards
Safety data sheets indicate that compounds with a Boc protecting group can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVZKAIGCDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298496.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)
![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298512.png)



![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)


![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)


